5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
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Overview
Description
5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrobenzamide moiety, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, reacting thiosemicarbazide with isopropyl carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired thiadiazole ring.
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Nitration of Benzamide: : The benzamide moiety can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the desired position on the benzene ring.
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Chlorination: : The chlorination of the nitrated benzamide can be achieved using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the specified position on the benzene ring.
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Coupling Reaction: : Finally, the thiadiazole ring is coupled with the chlorinated nitrobenzamide under basic conditions, often using a base like sodium hydride or potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can undergo reduction reactions to form corresponding amines.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products
Reduction: 5-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Researchers may study its mechanism of action, pharmacokinetics, and pharmacodynamics to evaluate its suitability as a drug candidate.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylbenzyl)sulfonyl]-4-pyrimidinecarboxamide
- 5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(2-methylbenzyl)sulfonyl]-4-pyrimidinecarboxamide
Comparison
Compared to similar compounds, 5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the nitro group. These structural features influence its chemical reactivity and biological activity, making it distinct from other thiadiazole derivatives. The presence of the nitro group, in particular, can significantly impact its redox properties and interactions with biological targets.
Biological Activity
5-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12ClN4O2S
- Molecular Weight : 248.3 g/mol
- CAS Number : 15777-41-0
- InChI Key : VVAQMUQEJWUERQ-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Table 1: Antimicrobial Efficacy Against Various Strains
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Case Studies
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Study on Antibacterial Properties :
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various thiadiazole derivatives, including our compound. It demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -
Anti-inflammatory Effects :
Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed that administration significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use in treating inflammatory diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of Membrane Integrity : It has been suggested that the compound disrupts the integrity of microbial membranes, leading to cell lysis.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Synergistic Effects : When used in combination with other antibiotics, it exhibited synergistic effects that enhanced antimicrobial efficacy against resistant strains .
- Toxicity Profile : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its toxicity .
Properties
IUPAC Name |
5-chloro-2-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c1-6(2)11-15-16-12(21-11)14-10(18)8-5-7(13)3-4-9(8)17(19)20/h3-6H,1-2H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSLDXVXBNWNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.